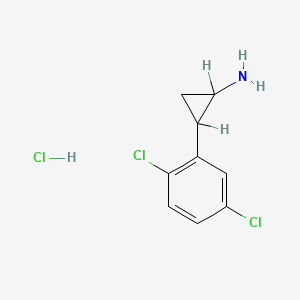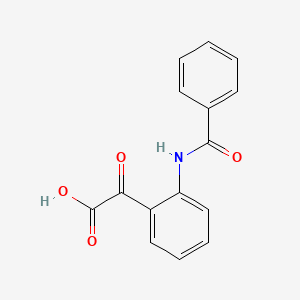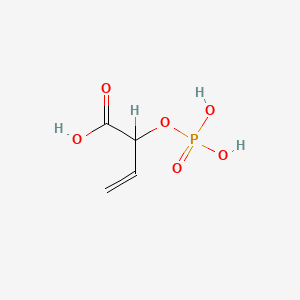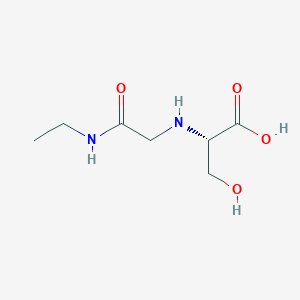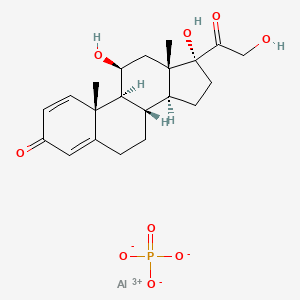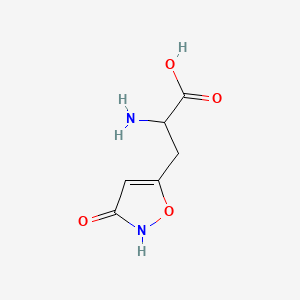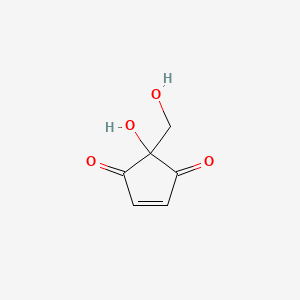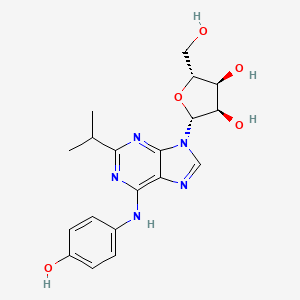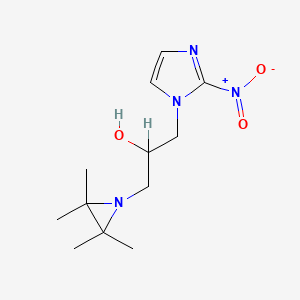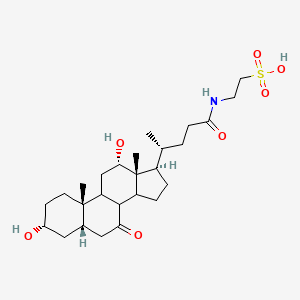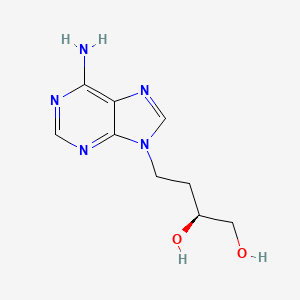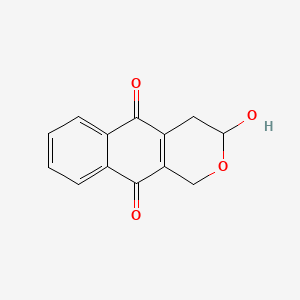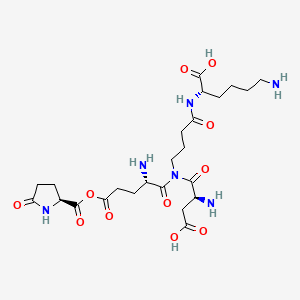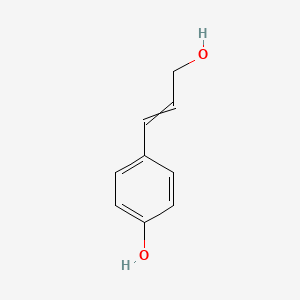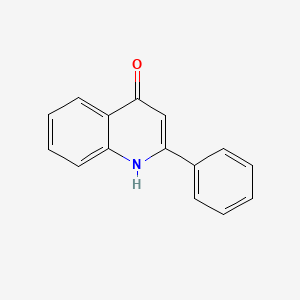
2-Phenylquinolin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-phenylquinolin-4-ol derivatives has been a subject of interest due to their significance in various chemical and pharmacological applications. A novel approach for synthesizing 2-phenylquinazolines, which are structurally related to 2-phenylquinolin-4-ol, involves sp(3) C-H functionalization, demonstrating the potential for efficient and diverse synthetic routes (Zhang et al., 2010). Additionally, the synthesis of 4-phenylquinolin-2(1H)-one derivatives from N-acyl-o-aminobenzophenones highlights a facile one-pot reaction that contributes to the understanding of 2-phenylquinolin-4-ol synthesis (Park & Lee, 2004).
Molecular Structure Analysis
The molecular structure of 4-phenylquinolin-2-(1H)-one, a closely related compound, has been elucidated through X-ray diffraction, revealing insights into the planar nature of the quinoline moiety and the phenyl ring, as well as the intermolecular interactions stabilizing the crystal structure (Rajnikant et al., 2002). Such structural analyses are crucial for understanding the chemical behavior and reactivity of 2-phenylquinolin-4-ol derivatives.
Chemical Reactions and Properties
The chemical reactions and properties of 2-phenylquinolin-4-ol derivatives are diverse, ranging from their role in synthesizing fluorescent organoboron complexes to their evaluation as immunostimulatory antagonists. For instance, the synthesis of 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes highlights the compound's application in creating materials with promising optical properties (Balijapalli & Iyer, 2015). Furthermore, substituted 2-phenylquinolin-4-amines have been synthesized and analyzed for their ability to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides, indicating the chemical versatility and potential biological relevance of these compounds (Strekowski et al., 2003).
Physical Properties Analysis
The physical properties of 2-phenylquinolin-4-ol derivatives, such as their crystalline structure and optical characteristics, are fundamental to their applications in materials science and chemistry. The crystal structure analysis of 4-phenylquinolin-2-(1H)-one provides valuable information on the molecular arrangement and stability, which are essential for designing materials with specific physical properties (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-phenylquinolin-4-ol derivatives encompass a broad spectrum of reactivity and functionality. The synthesis and optical properties of a series of green-light-emitting boroquinols underscore the significant potential of these compounds in developing new materials for OLED applications (Balijapalli & Iyer, 2015). Additionally, the exploration of various chemical reactions, such as the Fe/Cu relay-catalyzed domino strategy for synthesizing 2-phenylquinazolin-4-amines, demonstrates the innovative approaches to accessing these compounds and their versatile applications (Jia et al., 2015).
Wissenschaftliche Forschungsanwendungen
Electroluminescence and OLEDs : 2-Phenylquinolin-4-ol derivatives have been used in the development of organic light-emitting diodes (OLEDs), particularly for efficient blue electroluminescence. They exhibit high electron affinities and emit blue photoluminescence, making them suitable for high-performance OLEDs with excellent blue color purity (Tonzola et al., 2007).
Antitumor Activity : Certain 2-Phenylquinolin-4-ol compounds have been identified as potential antitumor agents. They have demonstrated activity in inhibiting DNA intercalation and have shown effectiveness in various cancer cell lines. This includes their application as “minimal” DNA-intercalating antitumor agents with solid tumor activity (Atwell et al., 1989).
Tyrosine Kinase Inhibition in Cancer Treatment : Some 2-Phenylquinolin-4-ol derivatives have been studied for their ability to inhibit tyrosine kinase in cancer cells, making them promising candidates for anticancer drug development (Chou et al., 2010).
RNA-Binding Applications : Derivatives of 2-Phenylquinolin-4-ol have been synthesized for RNA-binding, which could be useful in the discovery of new antibacterial agents. This includes the development of 4,8-disubstituted 2-phenylquinoline amino acids (Krishnamurthy et al., 2004).
Antiplatelet Agents : 4-Alkoxy derivatives of 2-phenylquinoline have shown potential as novel antiplatelet agents. This research is part of the search for new therapeutic agents in the treatment of cardiovascular diseases (Ko et al., 2001).
COX-2 Inhibition and Anti-inflammatory Properties : Certain 2-phenylquinoline phenol derivatives have been found to exhibit COX-2 enzyme inhibition and possess anti-inflammatory, analgesic, and antipyretic potentials. This makes them potential candidates for non-steroidal anti-inflammatory drugs (Manikandan et al., 2017).
Photodegradation of Proteins : Some 2-phenylquinoline derivatives have been used for the selective photodegradation of proteins, like the transcription factor estrogen receptor-alpha, under UV light irradiation (Tsumura et al., 2011).
Safety And Hazards
The safety data sheet for 2-Phenylquinolin-4-ol indicates that it has some hazards. It has been classified as having acute toxicity (oral), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
Zukünftige Richtungen
Quinoline derivatives, including 2-Phenylquinolin-4-ol, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-4-ol | |
CAS RN |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



